molecular formula C13H9N B1595161 4-(Phenylethynyl)pyridine CAS No. 13295-94-8

4-(Phenylethynyl)pyridine

Cat. No. B1595161
CAS RN: 13295-94-8
M. Wt: 179.22 g/mol
InChI Key: MDTKRBFWMKZRDH-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)pyridine is a chemical compound with the molecular formula C13H9N . It has an average mass of 179.217 Da and a monoisotopic mass of 179.073502 Da . It is used as a ligand for the synthesis of various metallic complexes .


Synthesis Analysis

The synthesis of 4-aryl-2-phenylpyridines, including 4-(Phenylethynyl)pyridine, has been reported using organolithium reagents . The reaction of 4-(phenylethynyl)pyridine with phenyllithium produces 2-phenyl-4-(phenylethynyl)pyridine .


Molecular Structure Analysis

4-(Phenylethynyl)pyridine contains a total of 24 bonds; 15 non-H bonds, 13 multiple bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .


Chemical Reactions Analysis

In the context of chemical reactions, 4-(Phenylethynyl)pyridine has been used in the formation of Cu4OX6L4 complexes, where a central oxide ion is tetrahedrally coordinated to four copper ions, which are in turn bridged in pairs by six chloride ions .

Scientific Research Applications

Luminescence in EuIII Complexes

4-(Phenylethynyl)pyridine has been utilized in the synthesis of water-soluble complexing agents that exhibit high luminescence intensities and quantum yields when combined with EuIII ions. These agents have shown potential in labeling reagents and antibody conjugates, demonstrating notable luminescence properties (Takalo et al., 1996).

Antiproliferative Activity in Cancer Research

In the field of cancer research, derivatives of 4-(Phenylethynyl)pyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds in this category exhibited significant activity, indicating the potential of 4-(Phenylethynyl)pyridine derivatives in cancer therapeutics (Razmienė et al., 2021).

Supramolecular Chemistry and Crystal Packing

4-(Phenylethynyl)pyridine derivatives have been used to form halogen bonding-based networks in supramolecular chemistry. These derivatives influence crystal packing through systematic chemical modifications, contributing to the understanding of noncovalent interactions and structural dynamics in crystal engineering (Shirman et al., 2008).

Templating Metal Nanoparticles

In materials science, poly(phenylene-pyridyl) dendrimers containing 4-(Phenylethynyl)pyridine units have been synthesized and used to template metal nanoparticles. These dendrimers offer a platform for exploring the encapsulation and stabilization of nanoparticles, with potential applications in catalysis and material synthesis (Shifrina et al., 2005).

Energy Transfer in Lanthanide Chelates

The compound has been studied in the context of energy transfer from ligands to lanthanide(III) ions in both solutions and solid films. These studies provide insights into the photochemical properties and potential applications of lanthanide chelates in areas such as immunohistochemistry (Lemmetyinen et al., 2000).

Synthesis of Novel Polyimides

4-(Phenylethynyl)pyridine has been employed in the synthesis of novel pyridine-containing polyimides. These materials exhibit high solubility, thermal stability, and potential for use in advanced polymer technologies and electronic materials (Wang et al., 2007)

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and potential applications of 4-(Phenylethynyl)pyridine. For instance, its use in the synthesis of novel luminescent Eu (III) chelate labels has been suggested .

properties

IUPAC Name

4-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTKRBFWMKZRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326198
Record name 4-(Phenylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylethynyl)pyridine

CAS RN

13295-94-8
Record name NSC525252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Phenylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromopyridine hydrochloride (3.9 g, 20 mmol), tetrakis(triphenylphosphine)palladium (2.32 g, 2.0 mmol), triethylamine (16.8 mL, 120 mmol) in dry DMF (150 mL) is added phenylacetylene (4.2 mL, 40 mmol) at room temperature. After stirring for 3 hours at 80° C., the reaction mixture is concentrated. The residue is dissolved in CH2Cl2 (100 mL), washed with H2O, brine (50 mL), dried (MgSO4) and concentrated. The crude material is purified by chromatography (silica gel, EtOAc/hexane: 10/90) to afford the title compound as a solid (3.25 g, 91%). Mp 51-53° C. MS (+) ES: 180 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridine hydrochloride (9.75 g, 50 mmol), phenylacetylene (11 ml, 10.2 g; 100 mmol), copper (I) iodide (50 mg) and bis(triphenylphosphino)palladium (II) chloride (200 mg) in dry triethylamine (60 ml) was stirred under reflux for 16 h, the cooled reaction mixture filtered, and the filtrate evaporated. The residual black oil was dissolved in ethyl acetate (100 ml) and washed with saturated aqueous sodium carbonate (2×50 ml) and HCl (1M, 4×25 ml). The acidic washings were extracted with ethyl acetate (2×25 ml) and then basified (5M NaOH). The resulting suspension was extracted with dichloromethane (4×25 ml), the combined organic layers washed with water (25 ml), dried (MgSO4), evaporated, and the residue chromatographed on silica gel, eluting with 7:3 ethyl acetate/60°-80° petrol to give the product as a buff solid (2.79 g, 31%).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Yield
31%

Synthesis routes and methods III

Procedure details

The procedure was identical to Example 2, with the exception that 4-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 0.88 mmol (44% yield) of 4-(phenylethynyl)pyridine, and no remaining 4-cyanopyridine in the reaction mixture.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
H Takalo, I Hemmilä, T Sutela, M Latva - Helvetica chimica acta, 1996 - Wiley Online Library
The synthesis of novel 4‐(phenylethynyl)pyridine subunits containing H 2 O‐soluble complexing agents and their luminescence with Eu III ions are reported. Ligands with high …
Number of citations: 87 onlinelibrary.wiley.com
JV Knichal, WJ Gee, CA Cameron… - European Journal of …, 2017 - Wiley Online Library
Silver(I) salts demonstrate a strong preference for forming linear complexes when reacted with 4‐(phenylethynyl)pyridine (pep). The packing of these complexes was found to be …
H Takalo, E Hänninen, J Kankare - Journal of Alloys and Compounds, 1995 - Elsevier
42 differently substituted 2,2′,2″,2‴-“[4-(phenylethynyl)pyridine-2,6-diyl]bis(methylenenitrilo)”tetrakis(acetic acids) (1–42) were synthesized with the purpose of studying the influence …
Number of citations: 11 www.sciencedirect.com
RA Al Balushi, MS Khan, MSH Faizi… - Acta Crystallographica …, 2021 - scripts.iucr.org
… Each Cu atom lies at the centre of a trigonal bipyramid, with the O atom and the 4-phenylethynyl-pyridine N atom in the axial positions and three Cl atoms in the equatorial positions. …
Number of citations: 12 scripts.iucr.org
H Takalo, J Kankare - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
Containing 4-(Phenylethynyl)pyridine Subunit Page 1 February 1990 Preparation of New Macrocyclic Polyamines Containing 4-(Phenylethynyl)pyridine Subunit Harri Takalot and …
Number of citations: 18 onlinelibrary.wiley.com
H Lemmetyinen, E Vuorimaa, A Jutila… - … : The journal of …, 2000 - Wiley Online Library
The photochemical properties of some lanthanide chelates developed for immunohistochemistry have been studied in water and in solid Langmuir–Blodgett films. The fluorescence and …
H Sund, K Blomberg, N Meltola, H Takalo - Molecules, 2017 - mdpi.com
To meet the continual demands of more-sensitive immunoassays, the synthesis of novel luminescent Eu(III) chelate labels having similar substituted 4-(phenylethynyl)pyridine …
Number of citations: 12 www.mdpi.com
H Takalo, E Hänninen, JJ Kankare - Acta Chem Scand B, 1988 - actachemscand.org
In our recent reports we described the synthesis of 2, 6-bis [7V, N-bis (carboxymethyl) aminomethyl]-4-(phenylethynyl) pyridine (1) and its analogues. 12 In these reactions the …
Number of citations: 7 actachemscand.org
H Takalo, T Sutela, I Hemmila - 1995 - osti.gov
Number of citations: 2 www.osti.gov
S Nishikawa, M Sato, H Kojima, C Suzuki… - Journal of Agricultural …, 1996 - ACS Publications
Designed synthesis of Z- and E-isomers of β-substituted 4-styrylpyridines as cytokinin analogs was conveniently achieved by nucleophilic and electrophilic addition of ethanol, methyl …
Number of citations: 13 pubs.acs.org

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